Comprehensive Technical Guide: Chemical and Physical Properties of 3-(tert-Butyl)naphthalen-2-ol
Comprehensive Technical Guide: Chemical and Physical Properties of 3-(tert-Butyl)naphthalen-2-ol
Executive Summary
In the realm of advanced organic synthesis and organometallic chemistry, sterically encumbered naphthols serve as privileged building blocks. 3-(tert-Butyl)naphthalen-2-ol (CAS: 54646-67-2) is a highly specialized aromatic compound characterized by the strategic placement of a bulky tert-butyl group adjacent to a hydroxyl moiety on a naphthalene core. This specific regiochemistry is critical for downstream applications, most notably in the synthesis of 3,3'-disubstituted BINOL (1,1'-bi-2-naphthol) ligands, which are cornerstones of asymmetric catalysis[1].
This whitepaper provides an in-depth analysis of the chemical and physical properties of 3-(tert-butyl)naphthalen-2-ol, details the mechanistic hurdles of its synthesis, and outlines field-proven protocols for its isolation and application.
Chemical Identity & Quantitative Properties
Understanding the physicochemical profile of 3-(tert-butyl)naphthalen-2-ol is essential for predicting its behavior in biphasic reactions, its solubility during purification, and its reactivity in oxidative couplings. The steric bulk of the tert-butyl group significantly shields the hydroxyl oxygen, slightly increasing its pKa compared to unsubstituted 2-naphthol while drastically increasing its lipophilicity (LogP).
Table 1: Physicochemical Profile of 3-(tert-Butyl)naphthalen-2-ol
| Property | Value | Source / Method |
| Chemical Name | 3-(tert-butyl)naphthalen-2-ol | IUPAC Standard[2] |
| CAS Number | 54646-67-2 | Chemical Registry[2] |
| Molecular Formula | C₁₄H₁₆O | Elemental Composition[3] |
| Molecular Weight | 200.28 g/mol | Computed Monoisotopic[3] |
| Predicted LogP | ~4.5 | XLogP3 Prediction[3] |
| Predicted pKa | ~9.6 - 9.8 | Extrapolated from 2-Naphthol (9.51)[1],[4] |
| Physical State | Crystalline Solid | Standard Ambient Temp/Pressure |
| Collision Cross Section | 144.6 Ų ([M+H]⁺ adduct) | CCSbase Prediction[3] |
Mechanistic Pathways & Regioselectivity
The synthesis of 3-(tert-butyl)naphthalen-2-ol via direct Friedel-Crafts alkylation of 2-naphthol is notoriously difficult due to competing electronic and steric factors[5].
When 2-naphthol is exposed to a tert-butyl cation (generated from isobutylene or tert-butanol via acid catalysis), the highly activated C1 position is the kinetically favored site of attack. However, the extreme steric clash between the C1-tert-butyl group, the adjacent C2-hydroxyl, and the C8-peri hydrogen makes the 1-tert-butyl isomer thermodynamically unstable, leading to rapid reversibility. Consequently, the reaction is driven toward the electronically activated but sterically unhindered C6 position, making 6-tert-butyl-2-naphthol the major product.
To isolate the 3-tert-butyl isomer, researchers must navigate a complex mixture of mono- and di-alkylated products, often relying on precise temperature control to trap the kinetic/thermodynamic intermediates before exhaustive alkylation yields 3,6-di-tert-butyl-2-naphthol[5].
Regioselectivity challenges in the Friedel-Crafts tert-butylation of 2-naphthol.
Experimental Protocol: Synthesis and Isolation
The following protocol details the controlled tert-butylation of 2-naphthol and the subsequent chromatographic isolation of the 3-isomer.
Causality & Design: Trifluoromethanesulfonic acid (triflic acid) is selected as the Brønsted acid because its non-nucleophilic counterion prevents side reactions, while its extreme acidity ensures rapid generation of the tert-butyl carbocation. Dichloromethane (DCM) is used to maintain solubility of the intermediate complexes[5].
Step-by-Step Methodology:
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Reaction Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of 2-naphthol in 50 mL of anhydrous DCM.
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Reagent Addition: Add 12.0 mmol of tert-butanol. Lower the reaction temperature to 0 °C using an ice bath to suppress immediate over-alkylation.
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Catalyst Initiation: Dropwise, add 1.0 mmol (10 mol%) of triflic acid. Self-Validation: The solution will typically transition to a deep red/purple hue, indicating the formation of transient carbocationic species.
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Thermal Control: Remove the ice bath and allow the reaction to warm to 40 °C (gentle reflux) for 4 hours. Causality: Heating provides the activation energy necessary to overcome the steric barrier of the C3 position, shifting the equilibrium slightly away from the purely kinetic C6 product[5].
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Quenching: Cool the mixture to room temperature and quench with 20 mL of saturated aqueous NaHCO₃. This neutralizes the triflic acid, halting all transalkylation and preventing product degradation.
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Extraction & Drying: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Chromatographic Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
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Note on Elution: The steric shielding of the hydroxyl group in the 3-isomer reduces its hydrogen-bonding capacity with the silica stationary phase compared to the 6-isomer, allowing 3-(tert-butyl)naphthalen-2-ol to elute earlier.
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Applications in Advanced Organic Synthesis
The primary utility of 3-(tert-butyl)naphthalen-2-ol lies in its role as a monomer for oxidative coupling. When subjected to single-electron oxidants, the molecule forms a naphthoxy radical. Because the C3 position is blocked by the bulky tert-butyl group, radical recombination is forced exclusively at the C1 position, yielding 3,3'-di-tert-butyl-BINOL[1].
This BINOL derivative is a "privileged scaffold" in asymmetric synthesis. The tert-butyl groups project directly into the chiral pocket formed by the binaphthyl axis, creating a highly restrictive steric environment that dictates the stereochemical outcome of Lewis acid-catalyzed reactions (e.g., asymmetric aldol or Diels-Alder reactions).
Oxidative coupling workflow of 3-tert-butyl-2-naphthol to form BINOL derivatives.
Safety, Handling, and Toxicity
As a functionalized naphthol, 3-(tert-butyl)naphthalen-2-ol exhibits specific biological activity and requires stringent laboratory safety protocols. According to harmonized GHS classifications[2], the compound presents the following hazards:
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Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302, H312, H332). The lipophilic nature of the tert-butyl group enhances dermal penetration compared to unsubstituted 2-naphthol.
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Skin Irritation: Category 2 (H315). Direct contact disrupts lipid bilayers in the stratum corneum.
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Eye Irritation: Category 2A (H319). Causes severe irritation; protective goggles are mandatory.
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Specific Target Organ Toxicity (Single Exposure): Category 3 (H336). Inhalation of dust or aerosols may cause central nervous system depression or respiratory irritation.
Handling Directives: All handling, including weighing and transfer, must be conducted within a certified Class II fume hood. Nitrile gloves (double-gloved for extended handling) and standard laboratory PPE are required.
References
- NextSDS. "3-(tert-butyl)naphthalen-2-ol — Chemical Substance Information." NextSDS Substance Database.
- PubChemLite. "3-(tert-butyl)naphthalen-2-ol (C14H16O)." University of Luxembourg.
- Arkivoc. "Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol." Arkat USA.
- Wikipedia. "2-Naphthol." Wikimedia Foundation.
- FooDB. "Showing Compound 2-Naphthol (FDB000877)." The Food Database.
